molecular formula C8H11NO2 B13077119 2-(1H-pyrrol-2-yl)butanoic Acid

2-(1H-pyrrol-2-yl)butanoic Acid

Cat. No.: B13077119
M. Wt: 153.18 g/mol
InChI Key: QQPQEHDEXUPVCQ-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-2-yl)butanoic acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-2-yl)butanoic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various hydrogenated pyrrole compounds.

Scientific Research Applications

2-(1H-pyrrol-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, pyrrole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)butanoic acid
  • 2-(1H-pyrrol-1-yl)acetic acid
  • 2-(1H-pyrrol-1-yl)propanoic acid

Uniqueness

2-(1H-pyrrol-2-yl)butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)butanoic acid

InChI

InChI=1S/C8H11NO2/c1-2-6(8(10)11)7-4-3-5-9-7/h3-6,9H,2H2,1H3,(H,10,11)

InChI Key

QQPQEHDEXUPVCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CN1)C(=O)O

Origin of Product

United States

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